molecular formula C12H7F4NO4 B6342575 (2,3,5,6-Tetrafluoro-4-cyanophenyl)malonic acid dimethyl ester;  98% CAS No. 132992-33-7

(2,3,5,6-Tetrafluoro-4-cyanophenyl)malonic acid dimethyl ester; 98%

Cat. No. B6342575
CAS RN: 132992-33-7
M. Wt: 305.18 g/mol
InChI Key: BEZPNLLZEYSXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3,5,6-Tetrafluoro-4-cyanophenyl)malonic acid dimethyl ester; 98% (hereafter referred to as TF-CPME) is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and non-toxic compound that is used as a reagent in organic syntheses and as a catalyst in various biochemical and physiological processes. TF-CPME has been studied extensively in the past few decades due to its unique properties and potential applications in a variety of fields.

Mechanism of Action

The mechanism of action of TF-CPME is not fully understood. However, it is believed to act as a catalyst in biochemical and physiological processes by facilitating the formation of reactive intermediates. TF-CPME is also believed to act as an inhibitor of certain enzymes, which may be responsible for its ability to modulate the activity of certain biochemical pathways.
Biochemical and Physiological Effects
TF-CPME has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain biochemical pathways, including the synthesis of proteins, lipids, and carbohydrates. In addition, TF-CPME has been shown to inhibit the activity of certain enzymes, which may be responsible for its ability to modulate the activity of certain biochemical pathways.

Advantages and Limitations for Lab Experiments

The use of TF-CPME in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a non-toxic compound that is easily synthesized and can be used in a variety of biochemical and physiological processes. However, TF-CPME is a relatively expensive compound and is not widely available, which can be a limitation for some laboratory experiments. In addition, TF-CPME is sensitive to light and oxygen, which can affect its stability and activity.

Future Directions

The use of TF-CPME in scientific research is still in its early stages, and there are many potential future directions for the compound. One possible direction is the development of new materials and pharmaceuticals based on TF-CPME. In addition, further research could be conducted to explore the effects of TF-CPME on biochemical pathways, as well as its potential applications in biotechnology and medicine. Finally, further research could be conducted to explore the potential of TF-CPME as a catalyst in organic syntheses and as a building block in the synthesis of other organic compounds.

Synthesis Methods

TF-CPME can be synthesized using a variety of methods, including direct synthesis, condensation, and Grignard reaction. The direct synthesis method involves the reaction of 4-cyanophenylmalonic acid dimethyl ester with 2,3,5,6-tetrafluorobenzene in the presence of a base. The condensation method involves the reaction of 4-cyanophenylmalonic acid dimethyl ester with 2,3,5,6-tetrafluorobenzaldehyde in the presence of a base. The Grignard reaction involves the reaction of 4-cyanophenylmalonic acid dimethyl ester with 2,3,5,6-tetrafluorobenzylmagnesium bromide in the presence of a base.

Scientific Research Applications

TF-CPME has a variety of applications in scientific research. It has been used as a reagent in organic syntheses, as a catalyst in biochemical and physiological processes, and as a building block in the synthesis of other organic compounds. In addition, TF-CPME has been used in the synthesis of pharmaceuticals, in the production of polymers, and in the development of new materials.

properties

IUPAC Name

dimethyl 2-(4-cyano-2,3,5,6-tetrafluorophenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO4/c1-20-11(18)6(12(19)21-2)5-9(15)7(13)4(3-17)8(14)10(5)16/h6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZPNLLZEYSXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C(=C(C(=C1F)F)C#N)F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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